An In-depth Technical Guide to 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene: Synthesis, Properties, and Applications
An In-depth Technical Guide to 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted iodobenzenes are pivotal building blocks in modern organic synthesis, serving as versatile precursors for the construction of complex molecular architectures. Their utility is particularly pronounced in the pharmaceutical and material sciences, where the carbon-iodine bond facilitates a wide array of cross-coupling reactions. This guide focuses on the specific, yet representative, molecule: 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene . While a dedicated CAS number for this compound is not readily found in public databases, suggesting its status as a novel or specialized reagent, its structural motifs are common in medicinal chemistry. This document, therefore, serves as a comprehensive technical overview of its anticipated properties, potential synthetic routes, and likely applications, drawing upon established principles and data from structurally analogous compounds.
Molecular Profile and Physicochemical Properties
The structure of 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene incorporates several key functional groups that dictate its chemical behavior. The electron-donating ethoxy and methyl groups, the electron-withdrawing fluorine and iodine atoms, and the steric bulk of the substituents all contribute to the molecule's unique reactivity.
| Property | Predicted Value/Information | Basis for Prediction |
| CAS Number | Not publicly available | |
| Molecular Formula | C9H10FIO | |
| Molecular Weight | 280.08 g/mol | |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Based on similar iodinated aromatics[1] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) and insoluble in water | General property of non-polar organic molecules |
| Storage | Store in a cool, dark place, sealed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.[1] | Iodinated compounds can be light and air-sensitive. |
Structural Diagram
Caption: Chemical structure of 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene.
Proposed Synthetic Pathways
The synthesis of 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene can be approached through several strategic disconnections. A plausible and efficient route would likely involve the introduction of the iodine atom at a late stage, leveraging the directing effects of the existing substituents.
Retrosynthetic Analysis
Caption: Retrosynthetic analysis for the target molecule.
Exemplary Synthetic Protocol
Step 1: Synthesis of 1-Ethoxy-4-fluoro-3-methylbenzene
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Reaction Setup: To a solution of 4-fluoro-3-methylphenol (1.0 eq) in a polar aprotic solvent such as acetone or DMF, add potassium carbonate (K₂CO₃, 1.5 eq).
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Alkylation: Add iodoethane (CH₃CH₂I, 1.2 eq) to the reaction mixture.
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Reaction Conditions: Stir the mixture at room temperature or gentle heat (50-60 °C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, filter the solid K₂CO₃ and evaporate the solvent. Dissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired ether.
Step 2: Iodination of 1-Ethoxy-4-fluoro-3-methylbenzene
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Reagents: The iodination of the activated aromatic ring can be achieved using various electrophilic iodinating agents. A common and effective reagent is N-Iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA).
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Procedure: Dissolve the 1-Ethoxy-4-fluoro-3-methylbenzene (1.0 eq) in a suitable solvent like acetonitrile or dichloromethane. Add NIS (1.1 eq) and a catalytic amount of TFA (0.1 eq).
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Reaction Conditions: Stir the reaction at room temperature. The reaction progress should be monitored by TLC or GC-MS.
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Purification: After completion, the reaction is quenched with a solution of sodium thiosulfate to remove any unreacted iodine. The product is then extracted into an organic solvent, washed, dried, and purified by column chromatography to afford 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene.
Potential Applications in Drug Discovery and Materials Science
The true value of 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene lies in its potential as a versatile intermediate in the synthesis of more complex molecules. The carbon-iodine bond is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds through various transition-metal-catalyzed cross-coupling reactions.[2][3]
Key Cross-Coupling Reactions
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures, a common motif in many pharmaceuticals.[3]
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Heck Reaction: Coupling with alkenes to introduce vinyl groups.
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Sonogashira Coupling: Formation of carbon-carbon bonds with terminal alkynes, leading to the synthesis of arylalkynes.[3]
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Buchwald-Hartwig Amination: Creation of carbon-nitrogen bonds by reacting with amines.
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Ullmann Condensation: Formation of diaryl ethers.
These reactions allow for the late-stage functionalization of drug candidates, enabling the rapid generation of analogs for structure-activity relationship (SAR) studies.[3] The presence of the fluorine atom is also significant, as fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and pharmacokinetic properties of drug molecules.
Safety and Handling
As with any halogenated organic compound, 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene should be handled with appropriate safety precautions.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any potential vapors.
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In case of contact:
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Eyes: Immediately flush with plenty of water for at least 15 minutes.
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Skin: Wash off with soap and plenty of water.
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Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene, while not a widely cataloged chemical, represents a class of highly valuable and versatile building blocks in organic synthesis. Its synthesis is achievable through established methodologies, and its strategic placement of functional groups makes it an attractive intermediate for the development of novel pharmaceuticals and advanced materials. The insights provided in this guide, based on the well-documented chemistry of analogous compounds, should serve as a valuable resource for researchers and scientists in their synthetic endeavors.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Iodobenzene as a Key Building Block: Applications in Pharma and Agrochemicals.
- Calibre Chemicals. (2025, August 25). Iodobenzene in Cross-Coupling Reactions: Building Blocks for Advanced Pharma Molecules.
- Vaidyanathan, G., & Zalutsky, M. R. (1998). Iodopyridine-for-iodobenzene substitution for use with low molecular weight radiopharmaceuticals: application to m-iodobenzylguanidine.
- Vaidyanathan, G., Zalutsky, M. R., & DeGrado, T. R. (1998). Iodopyridine-for-Iodobenzene Substitution for Use with Low Molecular Weight Radiopharmaceuticals: Application to m-Iodobenzylguanidine.
- ResearchGate. (n.d.). Para-Selective C-H Bond Functionalization of Iodobenzenes.
- ChemScene. (n.d.). 1-Ethoxy-2-fluoro-3-methylbenzene.
- Advanced ChemBlocks. (2025, December 5). 5-Ethoxy-2-fluoro-1-iodo-3-methylbenzene.
- Sigma-Aldrich. (n.d.). 1-Fluoro-2-iodo-4-methylbenzene.
- PubChem. (n.d.). 1-Fluoro-2-iodo-4-nitrobenzene.
- Organic Syntheses. (2019). Organic Syntheses Procedure.
- Higgs, M. A., et al. (n.d.). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. ChemRxiv.
- BLDpharm. (n.d.). 1-Ethoxy-2-fluoro-3-iodo-4-methoxybenzene.
- Sigma-Aldrich. (n.d.). 1-Fluoro-2-iodo-4-methylbenzene.
- BLDpharm. (n.d.). 1-Fluoro-3-iodo-2-methylbenzene.
- Sigma-Aldrich. (n.d.). 1-Fluoro-4-iodo-2-methylbenzene.
- Higgs, M. A., et al. (2026, January 22). Synthesis and styrene copolymerization of novel fluoro and iodomethoxy ring-disubstituted isobutyl phenylcyanoacrylates.



